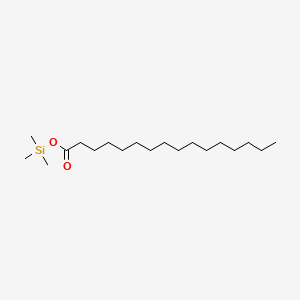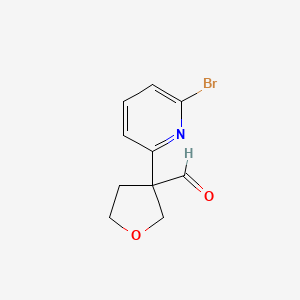
3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde is a chemical compound that belongs to the class of heterocyclic organic compounds It features a tetrahydrofuran ring substituted with a bromopyridine moiety and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)tetrahydrofuran-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromopyridine-2-carboxaldehyde and tetrahydrofuran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or rhodium complexes.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-9-3-1-2-8(12-9)10(6-13)4-5-14-7-10/h1-3,6H,4-5,7H2 |
InChI Key |
FUIOXLDXHFIHBU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(C=O)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1-Dimethylethyl 3-[[4-(trifluoromethyl)phenyl]methylene]-1-azetidinecarboxylate](/img/structure/B13934754.png)

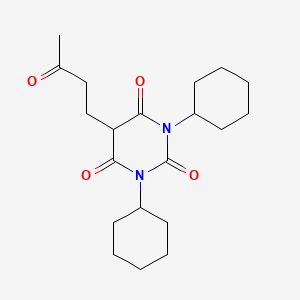
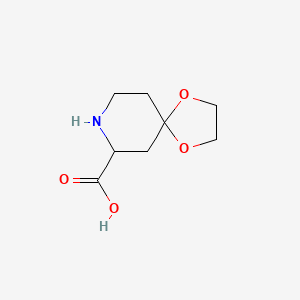
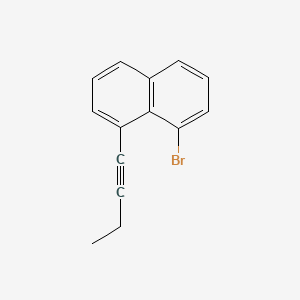

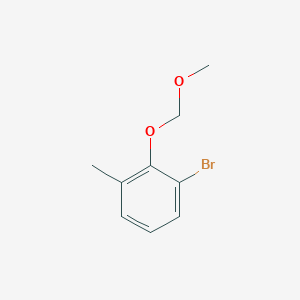
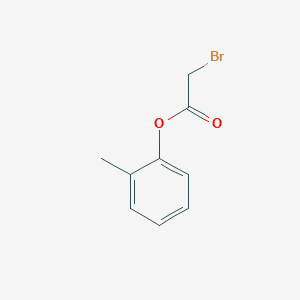
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)

